Aminochrome

Catalog No.
S571980
CAS No.
39984-17-3
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminochrome

CAS Number

39984-17-3

Product Name

Aminochrome

IUPAC Name

2,3-dihydro-1H-indole-5,6-dione

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2

InChI Key

XDEURYRPQDIBSL-UHFFFAOYSA-N

SMILES

C1CNC2=CC(=O)C(=O)C=C21

Synonyms

Dopaminechrome aminochrome 1H-Indole-5,6-dione, 2,3-dihydro- 67992-45-4 Aminochrome 1

Aminochrome as a Preclinical Model for PD

One of the significant applications of aminochrome in scientific research is its use as a preclinical model for PD. Unlike other models that may not fully capture the complexities of the disease, aminochrome exposure in laboratory settings mimics several key aspects of PD pathology [].

Here's why aminochrome is considered a valuable preclinical model:

  • Dopaminergic Specificity: Aminochrome is produced by dopaminergic neurons, the very cells that degenerate in PD []. This targeted effect allows researchers to study the specific effects on these neurons.
  • Mimicking Disease Mechanisms: Aminochrome exposure can induce various mechanisms associated with PD, including mitochondrial dysfunction, protein aggregation (alpha-synuclein), and impaired protein degradation systems []. This comprehensive approach provides a more realistic model for studying the disease process.
  • Progressive Neurodegeneration: Similar to PD, aminochrome-induced neurotoxicity is slow and progressive, mirroring the gradual decline observed in patients []. This allows for extended studies on potential neuroprotective agents.

By utilizing aminochrome as a preclinical model, researchers can evaluate the effectiveness of various compounds in preventing or slowing down the neurodegenerative process associated with PD.

Aminochrome and Flavonoid Research

Another exciting area of aminochrome research lies in its potential to aid the discovery of neuroprotective agents. Flavonoids are a class of natural compounds found in plants with various health benefits, including potential neuroprotective properties [].

Aminochrome is a chemical compound that arises from the oxidation of dopamine, an essential neurotransmitter involved in various neurological functions. It is characterized by its unique structure, which includes an amino group and a chromophore that gives it distinctive optical properties. Aminochrome plays a dual role in biological systems, acting as both a neurotoxic agent and a precursor to neuromelanin, a pigment found in the human brain, particularly in the substantia nigra. Its formation is significant in the context of neurodegenerative diseases, especially Parkinson's disease, where it is implicated in neuronal toxicity and degeneration.

The primary reaction leading to the formation of aminochrome involves the oxidation of dopamine. This process can be catalyzed by enzymes such as tyrosinase or occur spontaneously in the presence of oxygen. The oxidation pathway can be summarized as follows:

  • Dopamineo-quinoneleukoaminochromeaminoc hrome.

Aminochrome can undergo further reactions, including:

  • One-electron reduction, leading to the formation of leukoaminochrome o-semiquinone radical.
  • Adduct formation with proteins, notably alpha-synuclein, which is associated with neurodegenerative processes .

Aminochrome exhibits significant biological activity with both neurotoxic and neuroprotective properties:

  • Neurotoxic Effects: Aminochrome has been shown to induce mitochondrial dysfunction, oxidative stress, and protein aggregation. These effects contribute to neuronal apoptosis and are linked to the pathogenesis of Parkinson's disease .
  • Neuroprotective Mechanisms: Interestingly, aminochrome can also polymerize into neuromelanin or undergo reduction to leukoaminochrome through enzymatic pathways that mitigate its toxic effects. These protective reactions are crucial for maintaining neuronal health under stress conditions .

Aminochrome can be synthesized through several methods:

  • Enzymatic Oxidation: The most common method involves the enzymatic oxidation of dopamine using tyrosinase or other oxidases.
  • Chemical Oxidation: Chemical oxidants such as sodium metaperiodate can also be used to convert dopamine into aminochrome under controlled conditions.
  • Spontaneous Oxidation: In physiological conditions (pH 7.4), dopamine can spontaneously oxidize to aminochrome when exposed to air.

These methods highlight the compound's stability and reactivity under various conditions.

Aminochrome has garnered interest in various fields due to its unique properties:

  • Neuroscience Research: It serves as a model compound for studying oxidative stress and neurodegeneration mechanisms.
  • Pharmacological Studies: Understanding aminochrome's role in neurotoxicity may lead to potential therapeutic strategies for neurodegenerative diseases like Parkinson's disease.
  • Biomarker Development: Aminochrome levels could potentially serve as biomarkers for neuronal health or disease progression.

Research has focused on how aminochrome interacts with various cellular components:

  • Protein Interactions: Aminochrome forms adducts with proteins such as alpha-synuclein, contributing to neurotoxicity through aggregation processes .
  • Enzyme Inhibition: It inhibits critical enzymes involved in mitochondrial function and cytoskeletal integrity, leading to impaired cellular functions .
  • Neuroinflammation: Aminochrome induces inflammatory responses in glial cells, exacerbating neuronal damage .

Aminochrome is structurally and functionally related to several other compounds derived from catecholamines:

CompoundStructure/PropertiesUnique Features
DopamineCatecholamine neurotransmitterPrecursor to aminochrome; essential for movement control
DopaminochromeOxidized form of dopamineDifferent absorption maxima; less stable than aminochrome
LeukoaminochromeReduced form of aminochromeNeuroprotective; prevents neurotoxic reactions
NeuromelaninPolymerized form of aminochromeFound in substantia nigra; may have protective roles
Alpha-synucleinProtein associated with Parkinson's diseaseForms aggregates influenced by aminochrome

Aminochrome's uniqueness lies in its dual role as both a toxic and protective agent within the nervous system, particularly its involvement in the pathophysiology of Parkinson's disease.

XLogP3

-0.4

Wikipedia

Dopaminechrome

Dates

Modify: 2024-04-14

Explore Compound Types